molecular formula C15H14FNO3 B5017426 (3-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

(3-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

Cat. No.: B5017426
M. Wt: 275.27 g/mol
InChI Key: QTJGXKWQULOVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine” is an organic compound containing a fluorophenyl group, a methoxybenzodioxol group, and an amine group. These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a fluorophenyl group, a methoxybenzodioxol group, and an amine group connected together. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo various types of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with various biological targets to exert its effects .

Future Directions

Future research could involve exploring the potential uses of this compound, such as in the synthesis of new pharmaceuticals or other organic compounds .

Properties

IUPAC Name

3-fluoro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-18-13-5-10(6-14-15(13)20-9-19-14)8-17-12-4-2-3-11(16)7-12/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJGXKWQULOVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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